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Compound of Interest

Compound Name: 2,6-Dimethylquinolin-4-ol

Cat. No.: B107952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of

biological activities. Among these, 2,6-Dimethylquinolin-4-ol, a substituted 4-

hydroxyquinoline, represents an important scaffold for the development of novel therapeutic

agents. Its structural features, including the quinoline core and methyl substitutions, are

expected to influence its physicochemical properties and biological interactions. This technical

guide provides a comprehensive overview of the known physical characteristics, a detailed

experimental protocol for its synthesis via the Conrad-Limpach reaction, and relevant spectral

data information. The tautomeric nature of 4-hydroxyquinolines means that 2,6-
Dimethylquinolin-4-ol exists in equilibrium with its keto form, 2,6-dimethyl-1H-quinolin-4-one.

Physicochemical Properties
The experimental data for the physical characteristics of 2,6-Dimethylquinolin-4-ol is limited in

publicly accessible literature. The available data, including predicted values, are summarized in

the table below.
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Property Value Source

Molecular Formula C₁₁H₁₁NO -

Molecular Weight 173.21 g/mol -

Melting Point 283-287 °C [1]

Boiling Point (Predicted) 324.5 ± 37.0 °C [1]

pKa (Predicted) 4.62 ± 0.40 -

Solubility

No experimental data

available. Generally, 4-

hydroxyquinolines are

sparingly soluble in water but

soluble in organic solvents like

ethanol, DMSO, and DMF.

-

Synthesis of 2,6-Dimethylquinolin-4-ol via Conrad-
Limpach Reaction
The most common and effective method for the synthesis of 2,6-Dimethylquinolin-4-ol is the

Conrad-Limpach reaction. This thermal cyclization process involves two main stages: the

formation of an enamine intermediate from p-toluidine and ethyl acetoacetate, followed by a

high-temperature ring closure.

Experimental Protocol
Step 1: Synthesis of Ethyl 3-(p-tolylamino)crotonate (Enamine Intermediate)

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus,

combine p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable

solvent such as toluene.

Add a catalytic amount of a weak acid, for instance, a few drops of glacial acetic acid.

Heat the mixture to reflux. The water formed during the condensation will be azeotropically

removed and collected in the Dean-Stark trap.
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Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 2-4 hours.

Once the reaction is complete, allow the mixture to cool to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude

ethyl 3-(p-tolylamino)crotonate can be used in the next step without further purification.

Step 2: Thermal Cyclization to 2,6-Dimethylquinolin-4-ol

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and

a reflux condenser, place the crude ethyl 3-(p-tolylamino)crotonate from the previous step.

Add a high-boiling inert solvent, such as Dowtherm A or mineral oil. A typical ratio is 10-20

mL of solvent per gram of the intermediate.

Heat the mixture with vigorous stirring to approximately 250 °C.

Maintain this temperature for 30-60 minutes. Ethanol, a byproduct of the cyclization, will

distill off.

Monitor the completion of the reaction by TLC.

After the reaction is complete, allow the mixture to cool to room temperature. The product,

2,6-Dimethylquinolin-4-ol, will precipitate as a solid.

Collect the solid product by vacuum filtration.

Wash the collected solid with a low-boiling solvent like petroleum ether or cold ethanol to

remove the high-boiling solvent.

The crude 2,6-Dimethylquinolin-4-ol can be purified by recrystallization from a suitable

solvent such as ethanol or acetic acid.
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Synthesis of 2,6-Dimethylquinolin-4-ol

Step 1: Enamine Formation

Step 2: Thermal Cyclization
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Caption: Experimental workflow for the synthesis of 2,6-Dimethylquinolin-4-ol.
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Spectral Data
As of this writing, comprehensive, experimentally-derived spectral data (UV-Vis, IR, NMR,

Mass Spectrometry) for 2,6-Dimethylquinolin-4-ol are not readily available in the public

domain. The tautomeric nature of the 4-hydroxyquinoline scaffold means that the spectral

features will reflect a mixture of the enol (4-hydroxyquinoline) and keto (4-quinolone) forms.

For reference, the spectral data of the related compound 2,6-Dimethylquinoline (which lacks

the 4-hydroxyl group) are available and can provide some insight into the expected signals

from the dimethylated quinoline core. However, significant differences, particularly in the IR and

NMR spectra, are expected due to the presence of the hydroxyl/keto group in 2,6-
Dimethylquinolin-4-ol.

Biological Activity
While specific biological activities for 2,6-Dimethylquinolin-4-ol have not been extensively

reported, the broader class of quinoline derivatives is known for a wide range of

pharmacological effects. Many 4-hydroxyquinoline derivatives exhibit antibacterial, antifungal,

and anticancer properties. The presence of the methyl groups at the 2 and 6 positions can

influence the molecule's lipophilicity and steric interactions with biological targets, potentially

modulating its activity and selectivity. Further research is warranted to explore the therapeutic

potential of this specific compound.

Conclusion
2,6-Dimethylquinolin-4-ol is a valuable synthetic target in medicinal chemistry. Its synthesis is

well-established through the Conrad-Limpach reaction. While a complete physicochemical

profile, including experimental spectral and solubility data, is yet to be fully elucidated in the

public literature, this guide provides the currently available information and a robust protocol for

its preparation. The data and procedures outlined herein are intended to support further

research and development efforts focused on this promising quinoline derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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